molecular formula C14H9NO3S B13089962 4-(4-Nitrobenzoyl)thiobenzaldehyde

4-(4-Nitrobenzoyl)thiobenzaldehyde

Cat. No.: B13089962
M. Wt: 271.29 g/mol
InChI Key: PLDIIXRKNDZKDT-UHFFFAOYSA-N
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Description

4-(4-Nitrobenzoyl)thiobenzaldehyde is an organic compound characterized by the presence of a nitro group and a benzoyl group attached to a thiobenzaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrobenzoyl)thiobenzaldehyde typically involves the reaction of 4-nitrobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrobenzoyl)thiobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-nitrobenzoic acid.

    Reduction: Reduction of the nitro group can yield 4-aminobenzoyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine hydrate are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-nitrobenzoic acid.

    Reduction: 4-aminobenzoyl derivatives.

    Substitution: Various substituted benzoyl compounds depending on the nucleophile used.

Scientific Research Applications

4-(4-Nitrobenzoyl)thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Nitrobenzoyl)thiobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, which can be exploited in various therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzaldehyde: Similar structure but lacks the thiobenzaldehyde moiety.

    4-Nitrobenzoic acid: Contains a carboxylic acid group instead of the aldehyde group.

    4-Nitrobenzoyl chloride: Contains a chloride group instead of the thiobenzaldehyde moiety.

Uniqueness

4-(4-Nitrobenzoyl)thiobenzaldehyde is unique due to the presence of both the nitrobenzoyl and thiobenzaldehyde groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

Molecular Formula

C14H9NO3S

Molecular Weight

271.29 g/mol

IUPAC Name

4-(4-nitrobenzoyl)thiobenzaldehyde

InChI

InChI=1S/C14H9NO3S/c16-14(11-3-1-10(9-19)2-4-11)12-5-7-13(8-6-12)15(17)18/h1-9H

InChI Key

PLDIIXRKNDZKDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=S)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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